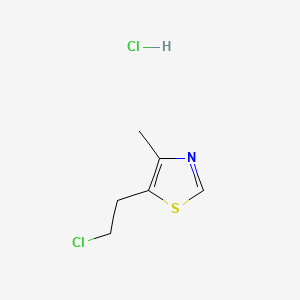

Clormetiaazol hidrocloruro

Descripción general

Descripción

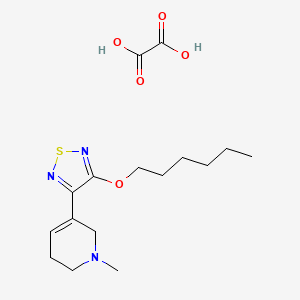

El clormethiazol clorhidrato es un compuesto sedante e hipnótico que fue desarrollado originalmente por Hoffmann-La Roche en la década de 1930 . Está estructuralmente relacionado con la tiamina (vitamina B1) y se utiliza principalmente para tratar y prevenir los síntomas de la abstinencia aguda al alcohol . Además, tiene aplicaciones en el manejo de la agitación, la inquietud, el insomnio a corto plazo y la enfermedad de Parkinson en los ancianos .

Aplicaciones Científicas De Investigación

El clormethiazol clorhidrato tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El clormethiazol clorhidrato actúa como un modulador alostérico positivo en el sitio del barbitúrico/picrotoxina del receptor GABA A . Potencia la acción del neurotransmisor GABA, que es el principal neurotransmisor inhibitorio en el cerebro . Esta modulación produce efectos ansiolíticos, anticonvulsivos, sedantes e hipnóticos . Además, el clormethiazol clorhidrato inhibe las enzimas del citocromo P450, particularmente CYP2E1, lo que ralentiza el metabolismo del etanol .

Compuestos similares:

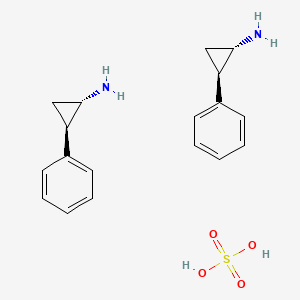

Fenobarbital: Otro sedante y anticonvulsivo que actúa sobre el receptor GABA A pero tiene una estructura química diferente.

Diazepam: Una benzodiazepina que también modula el receptor GABA A, pero con un mecanismo y estructura diferentes.

Tiamina (vitamina B1): Estructuralmente relacionado con el clormethiazol clorhidrato, pero funciona principalmente como una vitamina en lugar de un sedante.

Singularidad: El clormethiazol clorhidrato es único debido a su doble acción como sedante e inhibidor de las enzimas del citocromo P450. Esta combinación lo hace particularmente eficaz para tratar la abstinencia aguda al alcohol y proporcionar neuroprotección .

Análisis Bioquímico

Biochemical Properties

Chlormethiazole hydrochloride interacts primarily with the gamma-aminobutyric acid A receptor complex. It inhibits the binding of [35S]butyl-bicyclophosphorothionate, an effect indicative of gamma-aminobutyric acid A receptor-channel activation, by increasing the rate of [35S]butyl-bicyclophosphorothionate dissociation and decreasing the binding affinity . This interaction enhances the action of the neurotransmitter gamma-aminobutyric acid at the gamma-aminobutyric acid A receptor, producing sedative, hypnotic, muscle relaxant, and anticonvulsant effects . Additionally, chlormethiazole hydrochloride is a potent inhibitor of the cytochrome P450 2E1 enzyme, which slows down the metabolism of ethanol .

Cellular Effects

Chlormethiazole hydrochloride exerts significant effects on various types of cells and cellular processes. It enhances the inhibitory action of gamma-aminobutyric acid on neurons, leading to increased neuronal inhibition and reduced excitability . This results in sedative and hypnotic effects, making it useful in managing conditions such as acute alcohol withdrawal and agitation. Chlormethiazole hydrochloride also affects cell signaling pathways by modulating the activity of gamma-aminobutyric acid A receptors, which are crucial for maintaining the balance between excitatory and inhibitory neurotransmission in the central nervous system . Furthermore, it influences gene expression and cellular metabolism by altering the activity of enzymes involved in the metabolism of ethanol and other substrates .

Molecular Mechanism

The molecular mechanism of action of chlormethiazole hydrochloride involves its interaction with the gamma-aminobutyric acid A receptor complex. By binding to the barbiturate/picrotoxin site of the receptor, chlormethiazole hydrochloride enhances the action of gamma-aminobutyric acid, the major inhibitory neurotransmitter in the brain . This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability . Additionally, chlormethiazole hydrochloride inhibits the cytochrome P450 2E1 enzyme, which plays a role in the metabolism of ethanol and other substances . This inhibition slows down the metabolism of ethanol, contributing to its effectiveness in treating acute alcohol withdrawal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlormethiazole hydrochloride have been observed to change over time. The drug’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that chlormethiazole hydrochloride remains stable under controlled conditions, but its effectiveness may decrease over time due to degradation . Long-term exposure to chlormethiazole hydrochloride has been associated with changes in cellular function, including alterations in gene expression and enzyme activity . These effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to the drug can lead to adaptive changes in cellular processes .

Dosage Effects in Animal Models

The effects of chlormethiazole hydrochloride vary with different dosages in animal models. At low doses, the drug produces sedative and hypnotic effects, while higher doses can lead to muscle relaxation and anticonvulsant effects . At very high doses, chlormethiazole hydrochloride can cause toxic or adverse effects, including respiratory depression and coma . Studies in animal models have shown that the neuroprotective dose of chlormethiazole hydrochloride in the context of histological neuronal sparing was found to be 6.1 µM in the gerbil model of global ischemia . These findings highlight the importance of carefully monitoring dosage to avoid potential toxicity and adverse effects.

Metabolic Pathways

Chlormethiazole hydrochloride is involved in several metabolic pathways, primarily through its interaction with the cytochrome P450 enzyme system. It is a potent inhibitor of the cytochrome P450 2E1 enzyme, which slows down the metabolism of ethanol and other substrates . Additionally, chlormethiazole hydrochloride inhibits the cytochrome P450 2B6 and possibly cytochrome P450 2A6 enzymes, affecting the plasma clearance of substrates metabolized by these enzymes . These interactions can influence metabolic flux and metabolite levels, contributing to the drug’s overall pharmacological effects.

Transport and Distribution

The transport and distribution of chlormethiazole hydrochloride within cells and tissues are influenced by its interaction with transporters and binding proteins. The drug is absorbed and distributed throughout the body, with a particular affinity for the central nervous system . Chlormethiazole hydrochloride is transported across cell membranes and accumulates in tissues where gamma-aminobutyric acid A receptors are abundant . This localization is crucial for its sedative and hypnotic effects, as it allows the drug to modulate inhibitory neurotransmission in the brain .

Subcellular Localization

Chlormethiazole hydrochloride is primarily localized in the central nervous system, where it exerts its effects on gamma-aminobutyric acid A receptors . The drug’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Chlormethiazole hydrochloride’s interaction with gamma-aminobutyric acid A receptors at the cellular membrane is essential for its pharmacological activity, as it enhances the inhibitory action of gamma-aminobutyric acid and reduces neuronal excitability .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clormethiazol clorhidrato se sintetiza a través de una serie de reacciones químicas que involucran el anillo de tiazol. La ruta sintética principal implica la reacción de clorhidrato de 2-cloroetilamina con 4-metiltiazol . Las condiciones de reacción generalmente incluyen temperaturas controladas y el uso de disolventes para facilitar la reacción.

Métodos de producción industrial: La producción industrial de clormethiazol clorhidrato implica la síntesis a gran escala utilizando reacciones químicas similares a las de los entornos de laboratorio, pero optimizadas para la eficiencia y el rendimiento. El proceso incluye pasos de purificación para garantizar que el compuesto cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El clormethiazol clorhidrato se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar el anillo de tiazol o el grupo cloroetil.

Sustitución: El grupo cloroetil puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleófila a menudo involucran reactivos como el hidróxido de sodio u otras bases.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir diversos compuestos de tiazol sustituidos .

Comparación Con Compuestos Similares

Phenobarbital: Another sedative and anticonvulsant that acts on the GABA A receptor but has a different chemical structure.

Diazepam: A benzodiazepine that also modulates the GABA A receptor but with a different mechanism and structure.

Thiamine (Vitamin B1): Structurally related to chlormethiazole hydrochloride but functions primarily as a vitamin rather than a sedative.

Uniqueness: Chlormethiazole hydrochloride is unique due to its dual action as a sedative and an inhibitor of cytochrome P450 enzymes. This combination makes it particularly effective in treating acute alcohol withdrawal and providing neuroprotection .

Propiedades

IUPAC Name |

5-(2-chloroethyl)-4-methyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXYKSLKNMTBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597589 | |

| Record name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6001-74-7 | |

| Record name | Thiazole, 5-(2-chloroethyl)-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomethiazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMETHIAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85223EMG44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.